molecular formula C10H21NOS B15069207 4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol

4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol

Cat. No.: B15069207
M. Wt: 203.35 g/mol
InChI Key: POKDHAAKASGEKP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol is a chemical compound with the molecular formula C10H21NOS and a molecular weight of 203.344 g/mol. It is a useful research chemical, often employed in various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol typically involves the reaction of thietan-3-ylamine with 4,4-dimethylpentan-1-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade solvents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thietan-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Thietan-1-ol: A related compound with a similar thietan ring structure.

    4,4-Dimethyl-3-(3-thietanylamino)-1-pentanol: Another compound with a similar backbone but different functional groups.

Uniqueness

4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol is unique due to its specific combination of a thietan ring and a dimethylpentanol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

4,4-dimethyl-3-(thietan-3-ylamino)pentan-1-ol

InChI

InChI=1S/C10H21NOS/c1-10(2,3)9(4-5-12)11-8-6-13-7-8/h8-9,11-12H,4-7H2,1-3H3

InChI Key

POKDHAAKASGEKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCO)NC1CSC1

Origin of Product

United States

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